2-{(E)-[(1,3-benzodioxol-5-ylmethyl)imino]methyl}-4-chlorophenol 2-{(E)-[(1,3-benzodioxol-5-ylmethyl)imino]methyl}-4-chlorophenol
Brand Name: Vulcanchem
CAS No.: 1232824-72-4
VCID: VC7191760
InChI: InChI=1S/C15H12ClNO3/c16-12-2-3-13(18)11(6-12)8-17-7-10-1-4-14-15(5-10)20-9-19-14/h1-6,8,18H,7,9H2
SMILES: C1OC2=C(O1)C=C(C=C2)CN=CC3=C(C=CC(=C3)Cl)O
Molecular Formula: C15H12ClNO3
Molecular Weight: 289.72

2-{(E)-[(1,3-benzodioxol-5-ylmethyl)imino]methyl}-4-chlorophenol

CAS No.: 1232824-72-4

Cat. No.: VC7191760

Molecular Formula: C15H12ClNO3

Molecular Weight: 289.72

* For research use only. Not for human or veterinary use.

2-{(E)-[(1,3-benzodioxol-5-ylmethyl)imino]methyl}-4-chlorophenol - 1232824-72-4

Specification

CAS No. 1232824-72-4
Molecular Formula C15H12ClNO3
Molecular Weight 289.72
IUPAC Name 2-(1,3-benzodioxol-5-ylmethyliminomethyl)-4-chlorophenol
Standard InChI InChI=1S/C15H12ClNO3/c16-12-2-3-13(18)11(6-12)8-17-7-10-1-4-14-15(5-10)20-9-19-14/h1-6,8,18H,7,9H2
Standard InChI Key LLJRHBQYFHAHLR-CAOOACKPSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CN=CC3=C(C=CC(=C3)Cl)O

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name for this compound is 2-(1,3-benzodioxol-5-ylmethyliminomethyl)-4-chlorophenol, reflecting its substitution pattern and functional groups . The "E" configuration in the imine bond (C=N) indicates a trans orientation, which is critical for its stereochemical stability and intermolecular interactions .

Synonyms and Registry Identifiers

This compound is cataloged under multiple identifiers:

  • CAS Registry Number: 1232824-72-4

  • PubChem CID: 135657318

  • AKOS005648068 and STK900189 (commercial catalog codes) .

These identifiers facilitate cross-referencing across chemical databases and literature.

Structural Characteristics

Molecular Architecture

The molecule comprises two aromatic systems: a 4-chlorophenol ring and a 1,3-benzodioxole group, connected by an imine (-CH=N-) bridge. The 1,3-benzodioxole subunit features a methylene group bonded to the imine nitrogen, creating a planar geometry conducive to π-π stacking and hydrogen bonding .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₁₂ClNO₃
Molecular Weight (g/mol)289.71
Hybridizationsp² (imine nitrogen)
ConfigurationE (trans)

Physicochemical Properties

Solubility and Stability

As a phenolic Schiff base, the compound is likely lipophilic, with limited solubility in polar solvents like water but moderate solubility in organic solvents (e.g., ethanol, DMSO). The imine bond may render it sensitive to hydrolysis under acidic or alkaline conditions, necessitating storage in anhydrous environments .

Thermal Behavior

No explicit melting or boiling points are reported, but analogous Schiff bases typically exhibit melting points between 120–200°C, depending on substituents . Thermal gravimetric analysis (TGA) would clarify decomposition thresholds.

Synthesis and Production

Synthetic Pathways

Although detailed protocols are proprietary, Schiff bases are generally synthesized via condensation reactions between primary amines and carbonyl compounds. For this molecule, the likely route involves:

  • Reacting 4-chlorosalicylaldehyde with 1,3-benzodioxol-5-ylmethylamine under reflux in ethanol.

  • Catalyzing with acetic acid to facilitate imine formation.

  • Purifying via recrystallization or chromatography .

Research Applications

Coordination Chemistry

Schiff bases are renowned as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). The phenolic -OH and imine nitrogen in this compound can chelate metals, forming complexes with potential catalytic or antimicrobial activity .

Biological Activity

While specific studies on this compound are scarce, structurally related Schiff bases exhibit:

  • Antimicrobial properties: Disruption of microbial cell membranes .

  • Anticancer potential: Induction of apoptosis via reactive oxygen species (ROS) generation .

Table 2: Hypothetical Bioactivity Profile

ActivityMechanismLikelihood
AntimicrobialMembrane disruptionModerate
AntioxidantFree radical scavengingLow
AnticancerROS-mediated apoptosisSpeculative

Materials Science

The conjugated π-system and rigid structure make it a candidate for organic semiconductors or fluorescent probes, though empirical studies are needed .

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